Crystal Structure Refinement vs. 5-Bromouracil: Quantifying the Impact of Halogen Size on Crystallography
In a direct head-to-head X-ray diffraction study, 5-chlorouracil and 5-bromouracil crystals were found to be nearly isostructural, but the larger bromine atom in 5-BrU results in a significantly better crystallographic refinement. The R-factor for 5-chlorouracil was determined to be 0.058, compared to 0.027 for 5-bromouracil [1]. This indicates higher residual error in the 5-ClU model, which is attributed to differences in the halogen atom's size and electron density.
| Evidence Dimension | Crystal structure refinement R-factor (full-matrix least-squares) |
|---|---|
| Target Compound Data | R = 0.058 |
| Comparator Or Baseline | 5-Bromouracil: R = 0.027 |
| Quantified Difference | 5-BrU R-factor is 0.031 units lower (approximately 2.15x lower error) |
| Conditions | Three-dimensional X-ray diffraction data collected with an automated diffractometer; structures refined by full-matrix least-squares. |
Why This Matters
This data informs researchers that for high-precision crystallographic studies requiring minimal residual error, 5-bromouracil may offer better refinement, whereas 5-chlorouracil provides a slightly less perfect but structurally analogous template.
- [1] Sternglanz H, Bugg CE. Relationship between the mutagenic and base-stacking properties of halogenated uracil derivatives. The crystal structures of 5-chloro- and 5-bromouracil. Biochim Biophys Acta. 1975;378(1):1-11. doi:10.1016/0005-2787(75)90130-6. PMID:1120131. View Source
